molecular formula C24H20N4O5 B11999056 1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11999056
M. Wt: 444.4 g/mol
InChI Key: MPRAJQGZXCTDEH-LGJNPRDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the allyl and hydrazide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would require optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature and pH, are adjusted based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, 1-allyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound’s potential medicinal applications are of significant interest. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound’s unique properties may find applications in materials science, particularly in developing new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-allyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-allyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide stands out due to its unique combination of functional groups. This uniqueness allows for specific interactions and reactions that may not be possible with other compounds.

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

4-hydroxy-N-[(E)-1-(4-hydroxy-2-oxo-1H-quinolin-3-yl)ethylideneamino]-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C24H20N4O5/c1-3-12-28-17-11-7-5-9-15(17)21(30)19(24(28)33)23(32)27-26-13(2)18-20(29)14-8-4-6-10-16(14)25-22(18)31/h3-11,30H,1,12H2,2H3,(H,27,32)(H2,25,29,31)/b26-13+

InChI Key

MPRAJQGZXCTDEH-LGJNPRDNSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC=C)O)/C3=C(C4=CC=CC=C4NC3=O)O

Canonical SMILES

CC(=NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC=C)O)C3=C(C4=CC=CC=C4NC3=O)O

Origin of Product

United States

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